![molecular formula C19H16ClNO5S2 B3513620 N-[5-(BENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE](/img/structure/B3513620.png)
N-[5-(BENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE
Overview
Description
N-[5-(BENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties . The compound’s structure features a benzenesulfonyl group, a hydroxyl group, a methyl group, and a chlorobenzene sulfonamide moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of N-[5-(BENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE involves several steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine under basic conditions . The reaction typically requires a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like dichloromethane (DCM). The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with 4-chlorobenzenesulfonyl chloride to yield the final product .
Chemical Reactions Analysis
N-[5-(BENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Scientific Research Applications
N-[5-(BENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial activity and is used in the development of new antibiotics.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(BENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and induction of apoptosis . The compound binds to the active site of CA IX, blocking its activity and disrupting the tumor’s metabolic processes.
Comparison with Similar Compounds
N-[5-(BENZENESULFONYL)-4-HYDROXY-2-METHYLPHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE can be compared to other benzenesulfonamide derivatives such as:
N-Fluorobenzenesulfonimide: Used as a fluorinating agent in organic synthesis.
N-Arylsulfonylhydrazones: Known for their antibacterial and antiviral activities.
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonamide derivatives.
The uniqueness of this compound lies in its dual functionality as both an antimicrobial and anticancer agent, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[5-(benzenesulfonyl)-4-hydroxy-2-methylphenyl]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5S2/c1-13-11-18(22)19(27(23,24)15-5-3-2-4-6-15)12-17(13)21-28(25,26)16-9-7-14(20)8-10-16/h2-12,21-22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNQMGNJRUTFHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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